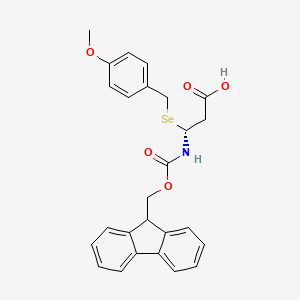

Fmoc-|A-HomoSec(Mob)-OH

説明

Fmoc-Α-HomoSec(Mob)-OH is a specialized, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features a homologated serine or cysteine backbone ("HomoSec") with a methoxybenzyl (Mob) group protecting its side chain hydroxyl or sulfhydryl moiety. This protection ensures selective reactivity during peptide chain assembly, enabling efficient coupling while preventing undesired side reactions. The Mob group is acid-labile, allowing its removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it compatible with Fmoc-based SPPS strategies .

Its applications likely include the synthesis of peptides requiring stable side-chain protection and controlled deprotection, particularly in biomedical research and therapeutic peptide development.

特性

分子式 |

C26H25NO5Se |

|---|---|

分子量 |

510.4 g/mol |

IUPAC名 |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)16-33-24(14-25(28)29)27-26(30)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

InChIキー |

YCLVVSCDOZMCHU-XMMPIXPASA-N |

異性体SMILES |

COC1=CC=C(C=C1)C[Se][C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

正規SMILES |

COC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

類似化合物との比較

Side-Chain Protecting Groups

Fmoc-Α-HomoSec(Mob)-OH is differentiated by its Mob group, which contrasts with other widely used protecting groups:

Key Findings :

- The Mob group offers intermediate acid sensitivity compared to Trt (more labile) and Pbf (more stable). This positions it as a versatile choice for orthogonal deprotection strategies.

Key Findings :

Impurity Profiles and Quality Control

Contamination with β-alanine (β-Ala) derivatives is a critical concern for Fmoc-protected amino acids, as highlighted in Fmoc-Arg(Pbf)-OH and Fmoc-Ala-OH . For example:

Mitigation Strategies :

Stability and Handling

Safety and stability profiles differ across compounds:

*Assumed based on structural analogs like Fmoc-Aib-OH, which lacks acute toxicity warnings .

Key Findings :

- Fmoc-Α-HomoSec(Mob)-OH likely requires standard handling protocols for Fmoc-amino acids (e.g., dry storage, glovebox use).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。